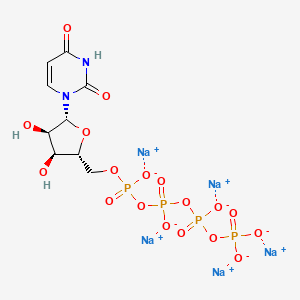
Uridine 5'-Tetraphosphate Pentasodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-Tetraphosphate Pentasodium Salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is a salt form of uridine tetraphosphate, which is a nucleotide consisting of a uridine molecule bound to four phosphate groups. This compound is known for its involvement in cellular signaling and energy transfer processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Uridine 5’-Tetraphosphate Pentasodium Salt typically involves the phosphorylation of uridine. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction proceeds through multiple steps, each adding a phosphate group to the uridine molecule.
Industrial Production Methods: Industrial production of Uridine 5’-Tetraphosphate Pentasodium Salt often employs large-scale chemical synthesis techniques. The process is optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can significantly enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Uridine 5’-Tetraphosphate Pentasodium Salt can undergo various chemical reactions, including:
Hydrolysis: Breaking down into uridine and phosphate groups.
Phosphorylation/Dephosphorylation: Addition or removal of phosphate groups.
Substitution Reactions: Replacement of one functional group with another.
Common Reagents and Conditions:
Hydrolysis: Typically performed in acidic or basic conditions.
Phosphorylation: Requires phosphorylating agents like POCl3 or ATP.
Substitution: Often involves nucleophilic reagents under mild conditions.
Major Products: The major products formed from these reactions include uridine monophosphate, uridine diphosphate, and uridine triphosphate .
科学研究应用
Uridine 5’-Tetraphosphate Pentasodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of nucleoside tetraphosphates and dinucleoside pentaphosphates.
Biology: Plays a role in cellular signaling pathways and energy transfer processes.
Industry: Utilized in the production of various biochemical reagents and as a standard in analytical chemistry.
作用机制
The mechanism of action of Uridine 5’-Tetraphosphate Pentasodium Salt involves its role as a nucleotide. It participates in cellular signaling by binding to specific receptors, such as P2Y receptors, and activating downstream signaling pathways. This activation can lead to various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism .
相似化合物的比较
Uridine Monophosphate (UMP): A nucleotide with one phosphate group.
Uridine Diphosphate (UDP): A nucleotide with two phosphate groups.
Uridine Triphosphate (UTP): A nucleotide with three phosphate groups.
Comparison: Uridine 5’-Tetraphosphate Pentasodium Salt is unique due to its four phosphate groups, which confer distinct biochemical properties. It has a higher energy transfer potential compared to UMP, UDP, and UTP, making it particularly valuable in specific biochemical and industrial applications .
属性
分子式 |
C9H11N2Na5O18P4 |
|---|---|
分子量 |
674.03 g/mol |
IUPAC 名称 |
pentasodium;[[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N2O18P4.5Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18);;;;;/q;5*+1/p-5/t4-,6-,7-,8-;;;;;/m1...../s1 |
InChI 键 |
DFEDXQDQCVXNOE-GTIFRNKBSA-I |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



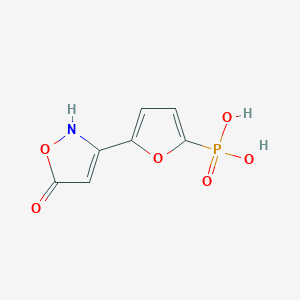
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)
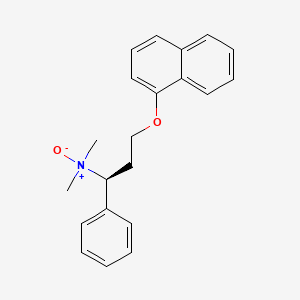
![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)

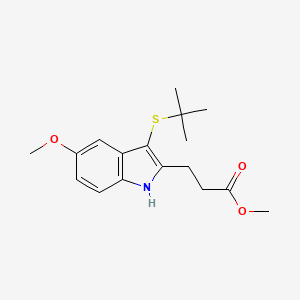
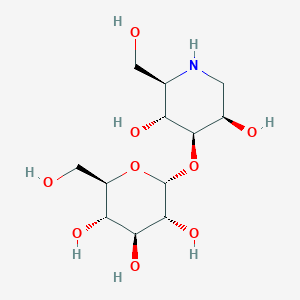
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
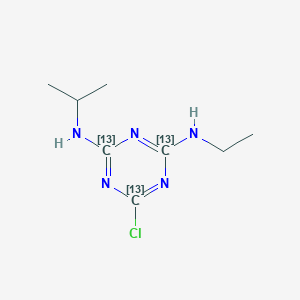
![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)

![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)

